N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a methoxyphenylboronic acid derivative.
Final Assembly: The final step involves the coupling of the thiadiazole ring with the fluorophenyl and methoxyphenyl groups under appropriate conditions, such as using a base and a coupling agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
N-(3-fluorophenyl)-2-((3-(4-hydroxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, potentially altering its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-23-14-7-5-11(6-8-14)16-20-17(25-21-16)24-10-15(22)19-13-4-2-3-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPHTWULXAGFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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